2-Chloro-4-methoxy-6-nitroaniline

Description

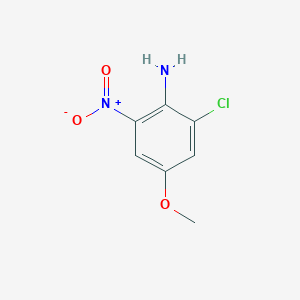

2-Chloro-4-methoxy-6-nitroaniline is a substituted aniline derivative featuring a chloro (-Cl) group at position 2, a methoxy (-OCH₃) group at position 4, and a nitro (-NO₂) group at position 4. This arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents creates unique electronic and steric effects, influencing its chemical reactivity, solubility, and applications in dye synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

2-chloro-4-methoxy-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJJNTUYXQZYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-nitroaniline typically involves nitration and substitution reactions. One common method is the nitration of 2-chloro-4-methoxyaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-methoxyaniline, is reacted with a mixture of nitric acid and sulfuric acid in a continuous flow reactor. The reaction mixture is then neutralized, and the product is isolated through crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 2-Chloro-4-methoxy-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2-Chloro-4-hydroxy-6-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of 2-chloro-4-methoxy-6-nitroaniline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the aniline group can enhance anticancer properties, with significant activity observed in breast cancer cell lines .

- Antimicrobial Properties : The compound has also been tested for its antibacterial activity. A related study reported that compounds with similar structures demonstrated considerable inhibition against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .

Agricultural Chemistry

In the field of agriculture, this compound is investigated for its role in developing herbicides and pesticides.

- Herbicidal Activity : The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for herbicide formulation. Research has indicated that certain derivatives can effectively control weed populations without adversely affecting crop yield .

Organic Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules.

- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize various bioactive molecules through reactions such as diazotization and nucleophilic substitution. Its reactivity allows for the introduction of functional groups that are crucial for developing new pharmaceuticals .

Case Study 1: Anticancer Activity

In vitro studies conducted on modified derivatives of this compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The most effective derivative showed an IC50 value of 25 µM after 72 hours of treatment, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its antibacterial properties .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine and methoxy groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

4-Chloro-2-methoxy-6-nitroaniline (CAS 859877-49-9)

- Structural Differences : Positional isomer of the target compound, with chloro at position 4 and methoxy at position 2.

- Impact : The altered substituent positions modify resonance effects. The methoxy group at position 2 may sterically hinder reactions at the amine group compared to the target compound.

- Similarity Score : 0.91, indicating high structural overlap but distinct reactivity profiles .

4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5)

- Structural Differences : Replaces methoxy (-OCH₃) with methyl (-CH₃) at position 2.

- Key Properties :

- Molecular Weight: 186.60 g/mol (vs. 202.59 g/mol for the target compound due to methoxy’s higher mass).

- Melting Point: 121–123°C, lower than typical methoxy analogs due to reduced polarity.

2-Methoxy-4-nitroaniline (CAS 97-52-9)

- Structural Differences : Lacks the chloro substituent at position 2.

- Properties :

- Molecular Weight: 168.15 g/mol.

- Melting Point: 139–142°C.

- Chemical Behavior : Absence of chloro reduces electron-withdrawing effects, making the amine group more nucleophilic. This compound is commonly used as a dye intermediate, whereas the target compound’s chloro group may enhance stability in oxidative conditions .

5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6)

- Structural Differences : Substitutes methoxy with fluoro (-F) at position 4 and adds chloro at position 5.

- Impact: Fluorine’s strong electronegativity increases ring deactivation, reducing reactivity toward electrophiles.

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | pKa (Estimated) |

|---|---|---|---|---|---|

| 2-Chloro-4-methoxy-6-nitroaniline | C₇H₆ClN₂O₃ | 202.59 | Not Reported | 2-Cl, 4-OCH₃, 6-NO₂ | ~2.5–3.5* |

| 4-Chloro-2-methyl-6-nitroaniline | C₇H₇ClN₂O₂ | 186.60 | 121–123 | 4-Cl, 2-CH₃, 6-NO₂ | ~3.0–4.0 |

| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | 139–142 | 2-OCH₃, 4-NO₂ | ~1.0–2.0 |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 | Not Reported | 4-Cl, 2-NO₂, -OH | 6.48 |

*Estimated based on nitroaniline analogs .

Biological Activity

2-Chloro-4-methoxy-6-nitroaniline (C7H7ClN2O3) is a nitroaniline derivative that has garnered attention for its potential biological activities. This compound is often utilized in various chemical syntheses, including the production of dyes, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Molecular Structure:

- Molecular Formula: C7H7ClN2O3

- Molecular Weight: 192.59 g/mol

- Functional Groups: Nitro group (-NO2), methoxy group (-OCH3), and chloro group (-Cl).

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including antimicrobial, mutagenic, and cytotoxic effects.

Antimicrobial Activity

Studies have shown that nitroanilines exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains and fungi, demonstrating inhibitory effects:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Mutagenicity and Cytotoxicity

Research indicates that this compound possesses mutagenic properties. In a study using bacterial assays, it was found to induce mutations in Salmonella typhimurium, suggesting its potential as a mutagenic agent:

- Mutagenicity Test Results:

- Positive response in the Ames test at concentrations above 50 µg/plate.

Moreover, cytotoxicity studies conducted on human cell lines revealed that the compound can induce cell death in a dose-dependent manner. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 30 µM in cultured human liver cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular components. The nitro group can undergo reduction within cells, leading to reactive intermediates that may cause oxidative stress or DNA damage:

- Reduction of Nitro Group: The nitro group can be reduced to form hydroxylamine or amine derivatives.

- Reactive Oxygen Species (ROS) Generation: These intermediates may lead to increased ROS levels, contributing to cytotoxicity.

- DNA Interaction: The compound may bind to DNA, leading to mutations and potential carcinogenic effects.

Case Study: Environmental Impact

A study investigated the biodegradation of this compound by Rhodococcus sp. strain MB-P1 under aerobic conditions. The results indicated that this bacterium could effectively degrade the compound, reducing its concentration significantly over time, which highlights its potential environmental persistence and impact on ecosystems .

Case Study: Pharmaceutical Development

In drug development contexts, derivatives of nitroanilines have been explored for their anticancer properties. A series of analogs were synthesized based on the structure of this compound, showing enhanced activity against specific cancer cell lines compared to their parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.